molecular formula C12H18N2O3S B13191953 1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol

1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol

Cat. No.: B13191953
M. Wt: 270.35 g/mol
InChI Key: SYPALRBQWMOMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol is a biochemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . This compound is notable for its applications in proteomics research and its unique structural features, which include a piperidine ring and a sulfonyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The piperidine ring provides structural stability and can enhance the compound’s binding affinity to its targets. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol can be compared with other piperidine derivatives and sulfonyl-containing compounds:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonic acid share the piperidine ring but differ in their functional groups, leading to different chemical properties and applications.

    Sulfonyl-Containing Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups, used in various pharmaceutical applications.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]sulfonylpiperidin-4-ol

InChI

InChI=1S/C12H18N2O3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2

InChI Key

SYPALRBQWMOMQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.